molecular formula C8H4BrClN2O B12505551 6-Bromo-8-chloroquinazolin-4(3H)-one

6-Bromo-8-chloroquinazolin-4(3H)-one

Cat. No.: B12505551
M. Wt: 259.49 g/mol
InChI Key: KIFCAEBLOMLFBU-UHFFFAOYSA-N
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Description

6-Bromo-8-chloroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 8th positions, respectively, on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-bromo-2-chloroaniline with formamide under acidic conditions to form the quinazolinone ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloroquinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinazolinone ring can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with other molecules to form larger, more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the quinazolinone ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

6-Bromo-8-chloroquinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:

    6-Bromoquinazolin-4(3H)-one: Lacks the chlorine atom at the 8th position.

    8-Chloroquinazolin-4(3H)-one: Lacks the bromine atom at the 6th position.

    Quinazolin-4(3H)-one: Lacks both the bromine and chlorine atoms.

The presence of both bromine and chlorine atoms in this compound makes it unique and may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

6-bromo-8-chloro-3H-quinazolin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)

InChI Key

KIFCAEBLOMLFBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Cl)Br

Origin of Product

United States

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